molecular formula C8H9N3O2 B12792452 N-[(4-nitrophenyl)methylideneamino]methanamine CAS No. 38127-55-8

N-[(4-nitrophenyl)methylideneamino]methanamine

Cat. No.: B12792452
CAS No.: 38127-55-8
M. Wt: 179.18 g/mol
InChI Key: OKMMMYIFTDKONT-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methylideneamino]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a methanamine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)methylideneamino]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)methylideneamino]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-nitrophenyl)methylideneamino]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)methylideneamino]methanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methanamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-nitrophenyl)methylideneamino]methanamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both synthetic chemistry and biological research .

Properties

CAS No.

38127-55-8

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-[(4-nitrophenyl)methylideneamino]methanamine

InChI

InChI=1S/C8H9N3O2/c1-9-10-6-7-2-4-8(5-3-7)11(12)13/h2-6,9H,1H3

InChI Key

OKMMMYIFTDKONT-UHFFFAOYSA-N

Canonical SMILES

CNN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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